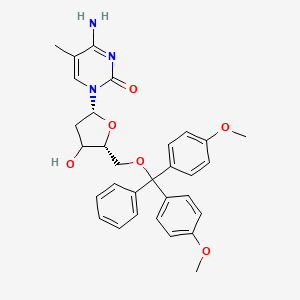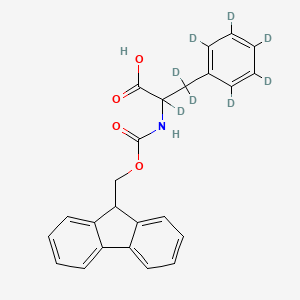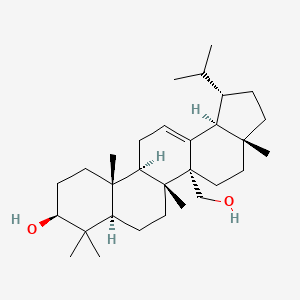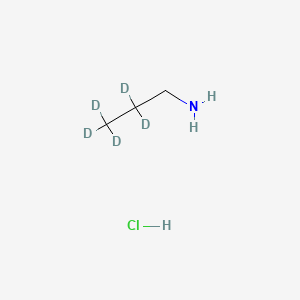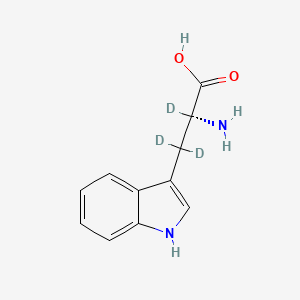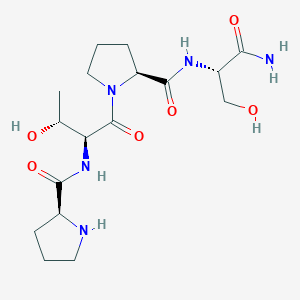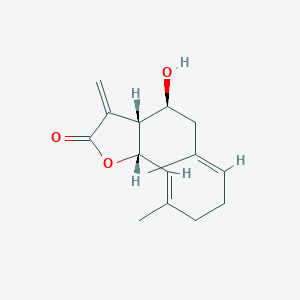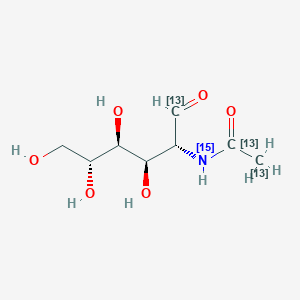
N-Acetyl-D-glucosamine-13C3,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-glucosamine-13C3,15N, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C3,15N, is a stable isotope-labeled compound. It is a derivative of N-Acetyl-D-glucosamine, which is a monosaccharide derivative of glucose. This compound is labeled with carbon-13 (13C) and nitrogen-15 (15N), making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C3,15N involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. The process typically starts with the precursor molecules labeled with 13C and 15N. These precursors undergo a series of chemical reactions, including acetylation and amination, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the integrity of the stable isotopes .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-glucosamine-13C3,15N can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Acetyl-D-glucosamine-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives.
Biology: Employed in studies of glycosylation processes and protein interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of N-Acetyl-D-glucosamine-13C3,15N involves its incorporation into biological systems where it can participate in various metabolic pathways. The stable isotopes allow researchers to track its movement and transformation within the system. Molecular targets include enzymes involved in glycosylation and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine-13C8,15N: Another stable isotope-labeled derivative with more carbon-13 labels.
N-Acetyl-D-glucosamine-13C3,15N: The compound , with specific labeling of carbon-13 and nitrogen-15.
N-Acetyl-D-glucosamine: The unlabeled parent compound
Uniqueness
This compound is unique due to its specific labeling with carbon-13 and nitrogen-15, which makes it particularly useful for detailed metabolic and pharmacokinetic studies. The stable isotopes provide a means to accurately track and quantify the compound in various biological and chemical systems .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,4+1,9+1 |
Clé InChI |
MBLBDJOUHNCFQT-WVPPDGSVSA-N |
SMILES isomérique |
[13CH3][13C](=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


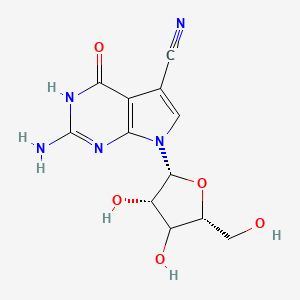
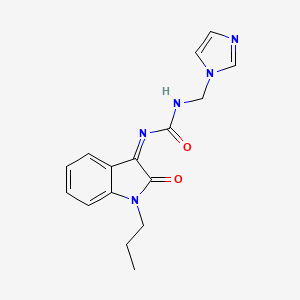
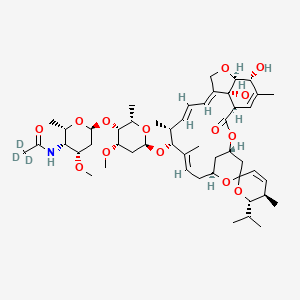
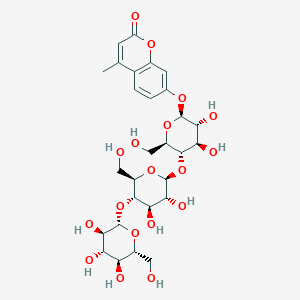
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)

